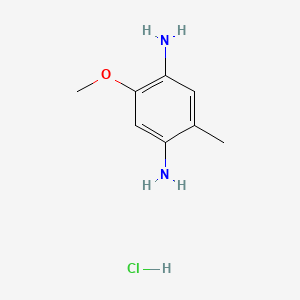

4-Methoxytoluene-2,5-diamine HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H13ClN2O |

|---|---|

Molecular Weight |

188.65 g/mol |

IUPAC Name |

2-methoxy-5-methylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C8H12N2O.ClH/c1-5-3-7(10)8(11-2)4-6(5)9;/h3-4H,9-10H2,1-2H3;1H |

InChI Key |

KOQODDSZVKXQHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methoxytoluene-2,5-diamine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methoxytoluene-2,5-diamine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who may be working with or exploring the applications of this compound.

Core Physical and Chemical Properties

4-Methoxytoluene-2,5-diamine HCl, with the CAS number 56496-88-9, is an aromatic amine derivative. It is primarily recognized for its application in the cosmetics industry, particularly in hair dye formulations.[1] Below is a summary of its key physical and chemical identifiers.

| Property | Value | Source |

| CAS Number | 56496-88-9 | [2] |

| Molecular Formula | C₈H₁₂N₂O · HCl | [3] |

| Molecular Weight | 188.657 g/mol | |

| Appearance | Powder | [2] |

| Purity | ≥ 99% | [2] |

| Water Content | ≤ 1.0% | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available |

Experimental Protocols

Due to the lack of specific published experimental data for some of the physical properties of this compound, this section provides detailed, standard methodologies for determining the melting point and solubility of a solid aromatic amine hydrochloride. These protocols can be adapted by researchers for this specific compound.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

This compound sample

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry this compound powder on a clean, dry watch glass.

-

If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Measurement:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Observe the sample through the magnifying lens. Note the temperature at which the sample first begins to melt (the appearance of the first liquid droplet) and the temperature at which the sample is completely liquid. This provides a rough estimate of the melting point.

-

Allow the apparatus to cool.

-

Prepare a new capillary tube with the sample.

-

Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Carefully observe and record the temperature at which melting begins and the temperature at which the last solid crystal disappears. This is the melting point range.

-

For accuracy, repeat the measurement with a fresh sample at a slow heating rate.

-

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for determining the solubility of this compound in various solvents.

Apparatus and Materials:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes or cylinders

-

Analytical balance

-

Spatula

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene) at a controlled temperature.

Procedure:

-

Qualitative Assessment:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add approximately 1 mL of each solvent to the corresponding test tube.

-

To each test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

-

-

Semi-Quantitative Assessment (for soluble or sparingly soluble compounds):

-

To a test tube containing a known volume of a specific solvent (e.g., 1 mL), add a small, accurately weighed amount of this compound.

-

Agitate until the solid is completely dissolved.

-

Continue to add small, accurately weighed portions of the solute, ensuring complete dissolution after each addition.

-

The point at which a portion of the added solid no longer dissolves, even after prolonged agitation, indicates that the solution is saturated.

-

Calculate the approximate solubility in terms of mg/mL or g/L based on the total mass of solute dissolved in the known volume of solvent.

-

Repeat this procedure for each solvent of interest. For more precise quantitative data, analytical techniques such as UV-Vis spectroscopy or HPLC can be employed to determine the concentration of the saturated solution.

-

Application in Oxidative Hair Dyes: A Reaction Pathway

4-Methoxytoluene-2,5-diamine and its salts are used as "primary intermediates" or "precursors" in permanent hair dye formulations. The coloring process is an oxidative one, occurring within the hair shaft. The general mechanism involves the oxidation of the primary intermediate, followed by a coupling reaction with other aromatic compounds known as "couplers" to form large, colored polymer molecules that are trapped within the hair.

Below is a simplified logical workflow of this process.

Caption: Oxidative Hair Dyeing Workflow

This diagram illustrates the key stages of permanent hair coloring using an oxidative dye system. An alkaline agent swells the hair cuticle, allowing the precursor (like 4-Methoxytoluene-2,5-diamine) and coupler molecules to penetrate. Inside the hair shaft, an oxidizing agent activates the precursor to form a reactive intermediate. This intermediate then reacts with the coupler to form large, colored polymers, resulting in a permanent hair color.

References

4-Methoxytoluene-2,5-diamine HCl chemical structure and CAS number 56496-88-9

CAS Number: 56496-88-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxytoluene-2,5-diamine hydrochloride (HCl), a chemical compound of interest in various industrial and research applications. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on presenting quantitative data and experimental context for a scientific audience.

Chemical Structure and Identification

4-Methoxytoluene-2,5-diamine HCl is an aromatic amine with the IUPAC name 2-methoxy-5-methylbenzene-1,4-diamine hydrochloride. Its structure consists of a toluene ring substituted with two amino groups at positions 2 and 5, and a methoxy group at position 4. The hydrochloride salt enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Physicochemical and Spectral Data

A compilation of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃ClN₂O | [1] |

| Molecular Weight | 188.66 g/mol | [1] |

| Appearance | Powder | [2] |

| Purity | ≥99% (typical) | [2] |

| Storage | Keep in a cool & dry place | [2] |

Spectral Data Summary:

While full spectra are often proprietary, the following table summarizes available spectral data, which is critical for quality control and structural confirmation.

| Spectral Data Type | Key Features and Observations | Reference |

| ¹H NMR (D₂O) | A unique two-singlet pattern in the aromatic region is a key identifying feature. Chemical shifts (δ, ppm): 6.78 (s, 1H), 6.45 (s, 1H), 5.11 (br s, 2H, NH₂), 5.05 (br s, 2H, NH₂), 3.74 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃). | [1] |

| ¹³C NMR (DMSO-d₆) | Predicted chemical shifts (δ, ppm): 158.6 (C-OCH₃), 142.3, 130.0, 116.1 (C-NH₂), 115.2 (C-NH₂), 55.8 (OCH₃), 20.4 (CH₃). The downfield shift around 158 ppm is characteristic of the carbon attached to the methoxy group. | [1] |

| Mass Spectrometry | A characteristic mass fragment ion at m/z 135 can serve as a marker in LC-MS/MS analysis. | [1] |

| FTIR, Raman | Spectra are available from chemical suppliers for confirmation of functional groups. |

Synthesis

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not readily found in the reviewed literature, likely due to its commercial and proprietary nature. However, the general synthetic approach involves a multi-step process starting from 4-methoxytoluene.[1]

General Synthetic Pathway:

The synthesis of this compound typically proceeds through the following conceptual steps:

-

Nitration: Introduction of nitro groups onto the 4-methoxytoluene ring.

-

Reduction: Conversion of the nitro groups to amino groups.

-

Purification and Salt Formation: Isolation of the diamine and conversion to its hydrochloride salt to improve stability.

A related synthesis for 2,5-diaminotoluene sulfate involves the diazotization of o-toluidine followed by a coupling reaction and subsequent reduction.[3] This suggests that a similar diazotization and reduction strategy could be employed for the synthesis of 4-Methoxytoluene-2,5-diamine.

Applications in Hair Dyes

The primary commercial application of this compound is as a precursor in oxidative hair dye formulations.[1] In this context, it acts as a "primary intermediate" or "developer."

Mechanism of Action in Hair Dyes:

Permanent hair coloring is an oxidative process that occurs within the hair shaft.[4] The process can be summarized as follows:

-

Alkalizing Agent: An alkaline substance, such as ammonia, is used to open the cuticle of the hair shaft, allowing the dye precursors to penetrate.

-

Oxidation: An oxidizing agent, typically hydrogen peroxide, oxidizes the primary intermediate (in this case, 4-Methoxytoluene-2,5-diamine).

-

Coupling Reaction: The oxidized intermediate reacts with a "coupler" molecule to form a larger, colored dye molecule. The final color depends on the specific combination of the primary intermediate and the coupler.[5]

-

Trapping: The newly formed large dye molecules are trapped within the hair cortex, resulting in a permanent color change.[4]

Biological Activity and Toxicological Profile

4-Methoxytoluene-2,5-diamine and its salts have been the subject of toxicological evaluation due to their use in consumer products.

Summary of Toxicological Data:

| Endpoint | Observation | Reference |

| Skin Sensitization | Toluene-2,5-diamine, a closely related compound, is known to be a potent skin sensitizer.[6] This suggests that this compound may also have sensitizing properties. | |

| Mutagenicity | Studies on oxidative hair dye components, including toluene-2,5-diamine sulfate, have shown positive results in some in vitro mutagenicity assays, such as the Ames test.[7] | |

| Acute Toxicity | The oral LD₅₀ of Toluene-2,5-diamine sulfate in rats has been reported as 98 mg/kg.[8] | |

| Irritation | The compound is known to cause skin irritation upon contact.[1] |

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Oxidative Hair Dyeing Workflow

Caption: Simplified workflow of the oxidative hair dyeing process.

References

- 1. Buy this compound [smolecule.com]

- 2. Factory price Cosmetic this compound 56496-88-9 Manufacturer, CasNo.56496-88-9 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]

- 3. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

Spectroscopic Profile of 4-Methoxytoluene-2,5-diamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxytoluene-2,5-diamine hydrochloride (CAS No: 63155-00-0), a compound of interest in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and use in further studies.

Chemical Structure and Properties

-

Compound Name: 4-Methoxytoluene-2,5-diamine hydrochloride

-

Molecular Formula: C₈H₁₃ClN₂O

-

Molecular Weight: 188.66 g/mol

-

Structure:

A toluene ring with a methyl group at position 1, a methoxy group at position 4, and two amino groups at positions 2 and 5, as a hydrochloride salt.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides detailed information about the molecular structure of 4-Methoxytoluene-2,5-diamine hydrochloride. The following tables summarize the experimentally verified ¹H NMR data and a combination of experimental and predicted ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.03 | s | Aromatic H |

| 6.89 | s | Aromatic H |

| 3.81 | s | -OCH₃ |

| 2.18 | s | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Data Origin |

| 147.1 | C-O | Predicted |

| 136.9 | C-NH₂ | Predicted |

| 121.7 | C-NH₂ | Predicted |

| 118.9 | Aromatic C-H | Predicted |

| 115.3 | Aromatic C-H | Predicted |

| 113.2 | Aromatic C-CH₃ | Predicted |

| 55.8 | -OCH₃ | Experimental Analogue |

| 15.9 | Ar-CH₃ | Experimental Analogue |

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for 4-Methoxytoluene-2,5-diamine hydrochloride is not publicly available, the expected characteristic absorption peaks can be predicted based on its functional groups. The data is presented for a sample prepared as a KBr pellet.

Table 3: Predicted IR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Stretching (Amine salt) |

| 3200-3000 | C-H | Stretching (Aromatic) |

| 2960-2850 | C-H | Stretching (Aliphatic -CH₃, -OCH₃) |

| ~1600 | C=C | Stretching (Aromatic ring) |

| 1620-1580 | N-H | Bending (Amine) |

| 1260-1200 | C-O-C | Asymmetric Stretching (Aryl ether) |

| 1050-1010 | C-O-C | Symmetric Stretching (Aryl ether) |

| 880-800 | C-H | Bending (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (Proposed) | Ion | Description |

| 153.11 | [M+H]⁺ | Protonated molecular ion (free base) |

| 138.09 | [M+H - CH₃]⁺ | Loss of a methyl radical from the protonated molecular ion |

| 122.09 | [M+H - OCH₃]⁺ | Loss of a methoxy radical from the protonated molecular ion |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) for ¹H NMR or Dimethyl Sulfoxide-d₆ (DMSO-d₆) for ¹³C NMR, at a concentration of approximately 5-10 mg/mL.

-

Instrumentation: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer is utilized.

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. For ¹H NMR in D₂O, the residual water peak is suppressed. For ¹³C NMR, proton decoupling is employed to obtain singlets for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electrospray Ionization)

-

Sample Preparation: The sample is dissolved in a suitable solvent mixture, typically a combination of a volatile organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to promote protonation. The concentration is typically in the low µg/mL to ng/mL range.

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and desolvated to form gas-phase ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The resulting mass spectrum shows the relative abundance of ions at different m/z values, allowing for the determination of the molecular weight and fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-Methoxytoluene-2,5-diamine hydrochloride.

Caption: Workflow for the spectroscopic analysis of this compound.

Technical Guide: Synthesis of 4-Methoxytoluene-2,5-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Methoxytoluene-2,5-diamine HCl. The synthesis is presented as a multi-step process, commencing with the nitration of 4-methoxytoluene, followed by the reduction of the resulting dinitro intermediate, and culminating in the formation of the hydrochloride salt. This guide is intended for an audience with a background in organic chemistry.

Synthetic Pathway Overview

The synthesis of this compound can be strategically approached through a two-step reaction sequence starting from 4-methoxytoluene. The core of this synthesis involves the introduction of two nitro groups onto the aromatic ring, followed by their subsequent reduction to amino groups. The final step is the conversion of the resulting diamine to its more stable hydrochloride salt.

The proposed synthetic pathway is as follows:

-

Step 1: Dinitration of 4-Methoxytoluene. The initial step involves the electrophilic aromatic substitution of 4-methoxytoluene to introduce two nitro groups at the 2 and 5 positions, yielding 2,5-Dinitro-4-methoxytoluene.

-

Step 2: Reduction of 2,5-Dinitro-4-methoxytoluene. The dinitro compound is then reduced to the corresponding diamine, 4-Methoxytoluene-2,5-diamine, using a suitable reducing agent.

-

Step 3: Formation of the Hydrochloride Salt. Finally, the synthesized diamine is treated with hydrochloric acid to produce the stable this compound salt.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methods for similar transformations of aromatic compounds.

Step 1: Synthesis of 2,5-Dinitro-4-methoxytoluene

The dinitration of 4-methoxytoluene is achieved using a mixture of nitric acid and sulfuric acid. The methoxy and methyl groups on the starting material are ortho- and para-directing, facilitating the introduction of nitro groups at the desired positions.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-methoxytoluene (1 equivalent).

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (2.5 equivalents) and concentrated sulfuric acid (2.5 equivalents) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 2,5-Dinitro-4-methoxytoluene is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure 2,5-Dinitro-4-methoxytoluene.

Quantitative Data (Typical):

| Parameter | Value |

| Starting Material | 4-Methoxytoluene |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Reaction Time | 2-3 hours |

| Reaction Temperature | 0-5 °C |

| Product | 2,5-Dinitro-4-methoxytoluene |

| Yield | 75-85% |

| Purity (after recrystallization) | >98% |

Step 2: Synthesis of 4-Methoxytoluene-2,5-diamine

The reduction of the dinitro compound to the corresponding diamine can be effectively carried out using tin metal in the presence of concentrated hydrochloric acid. This is a classic and reliable method for the reduction of aromatic nitro compounds.

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, place the synthesized 2,5-Dinitro-4-methoxytoluene (1 equivalent) and granulated tin (4-5 equivalents).

-

Add concentrated hydrochloric acid portion-wise through the condenser. An exothermic reaction will commence.

-

After the initial vigorous reaction subsides, heat the mixture to reflux on a water bath for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully add a concentrated sodium hydroxide solution to the cooled mixture until it is strongly alkaline (pH > 10) to precipitate tin salts as tin hydroxide.

-

Extract the free diamine from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-Methoxytoluene-2,5-diamine.

Quantitative Data (Typical):

| Parameter | Value |

| Starting Material | 2,5-Dinitro-4-methoxytoluene |

| Reagents | Granulated Tin, Conc. HCl, Conc. NaOH |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Reflux |

| Product | 4-Methoxytoluene-2,5-diamine |

| Yield | 80-90% |

| Purity (crude) | >95% |

Step 3: Synthesis of this compound

The final step involves the conversion of the free diamine into its more stable hydrochloride salt. This is achieved by treating a solution of the diamine with hydrochloric acid.

Experimental Protocol:

-

Dissolve the crude 4-Methoxytoluene-2,5-diamine in a minimal amount of ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated solution of hydrochloric acid in ethanol or pass dry HCl gas through the solution with stirring until the precipitation of the hydrochloride salt is complete.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol or diethyl ether to remove any impurities.

-

Dry the final product, this compound, in a vacuum oven at a low temperature.

Quantitative Data (Typical):

| Parameter | Value |

| Starting Material | 4-Methoxytoluene-2,5-diamine |

| Reagents | Concentrated HCl or HCl gas, Ethanol/Isopropanol |

| Reaction Time | 30-60 minutes |

| Reaction Temperature | 0-5 °C |

| Product | This compound |

| Yield | >95% |

| Purity | >99% |

Logical Relationship of Synthesis Steps

The sequence of the synthetic steps is critical for the successful synthesis of the target molecule. The logical flow is dictated by the principles of organic functional group transformations.

This guide outlines a robust and reproducible synthetic route to this compound. Researchers are advised to adhere to standard laboratory safety practices when handling the corrosive and potentially hazardous reagents involved in this synthesis. The provided protocols and data serve as a foundational resource for the preparation of this compound for further research and development applications.

An In-depth Technical Guide to the Purity Analysis of 4-Methoxytoluene-2,5-diamine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 4-Methoxytoluene-2,5-diamine HCl, a key intermediate in various chemical syntheses. This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for purity assessment, discusses potential impurities, and presents a framework for data interpretation and reporting.

Introduction

4-Methoxytoluene-2,5-diamine hydrochloride (HCl) is an aromatic amine of significant interest in the chemical and pharmaceutical industries. Its purity is critical for the safety, efficacy, and quality of downstream products. This guide details a robust analytical methodology for the determination of its purity and the identification and quantification of potential process-related impurities.

Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A precise and accurate RP-HPLC method has been developed and validated for the purity analysis of this compound. This method is capable of separating the active pharmaceutical ingredient (API) from its potential impurities.

Chromatographic Conditions

A summary of the HPLC parameters is provided in the table below.

| Parameter | Specification |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase A |

Standard and Sample Preparation

-

Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of 0.1 mg/mL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to achieve a final concentration of 1.0 mg/mL.

Impurity Profiling

The potential impurities in this compound are primarily process-related, arising from the synthetic route. A plausible synthesis pathway involves the dinitration of 4-methoxytoluene followed by the reduction of the dinitro intermediate.

Potential Impurities

The following table summarizes the potential impurities, their likely origin, and their expected retention time relative to the main peak.

| Impurity Name | Structure | Likely Origin |

| 4-Methoxytoluene |  | Starting Material |

| 2,3-Dinitro-4-methoxytoluene |  | Isomeric Impurity from Nitration |

| 2-Amino-4-methoxy-5-nitrotoluene |  | Incomplete Reduction |

| 5-Amino-4-methoxy-2-nitrotoluene |  | Incomplete Reduction |

Data Presentation and Interpretation

Quantitative data from the purity analysis should be systematically tabulated for clarity and ease of comparison.

Purity Calculation

The purity of this compound is determined by the area normalization method from the HPLC chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Impurity Quantification

The concentration of each impurity can be calculated using the following formula, assuming the response factor of the impurity is similar to that of the main compound.

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be monitored.

| Parameter | Acceptance Criteria |

| Tailing Factor (Main Peak) | ≤ 2.0 |

| Theoretical Plates (Main Peak) | ≥ 2000 |

| %RSD of Peak Areas (n=6) | ≤ 2.0% |

Experimental Protocols and Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the key stages of validating the HPLC method for purity analysis.

Caption: Workflow for HPLC Method Validation.

Plausible Synthetic Pathway and Potential Impurity Formation

The diagram below outlines a likely synthetic route for this compound and indicates the points at which key impurities may be introduced.

Caption: Synthetic Pathway and Impurity Formation.

Conclusion

The purity of this compound is paramount for its intended applications. The RP-HPLC method detailed in this guide provides a reliable and robust approach for its analysis. By understanding the potential impurities and employing a systematic approach to data analysis, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical intermediate.

4-Methoxytoluene-2,5-diamine HCl: A Technical Guide to Safety and Handling

This technical guide provides an in-depth overview of the safety and handling precautions for 4-Methoxytoluene-2,5-diamine HCl, a chemical primarily used in the cosmetics industry for hair dye formulations.[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include potential for skin sensitization, eye irritation, and harm if swallowed. Toluene-2,5-diamine is classified as a potent skin sensitizer.[2]

Anticipated GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2 |

| Skin Sensitization | Category 1 |

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Quantitative Toxicity Data (for related compounds)

| Compound | Test | Route | Species | Value | Reference |

| Toluene-2,5-diamine Sulfate | LD50 | Oral | Rat | 98 mg/kg | [6] |

| Toluene-2,5-diamine | LD50 | Oral | Rat | 102 mg/kg | [6] |

| Toluene-2,5-diamine | LD50 | Subcutaneous | Rat | 50 mg/kg | [6] |

| Toluene-2,5-diamine | LD50 | Subcutaneous | Rabbit | 100 mg/kg | [6] |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are necessary to prevent skin contact.

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures are recommended:

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5]

Fire Fighting and Accidental Release Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. A water spray can also be used.

-

Accidental Release: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal. Avoid generating dust.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Experimental Protocol: Skin Sensitization (Local Lymph Node Assay - LLNA)

This protocol is a general guideline and should be adapted based on specific laboratory capabilities and regulatory requirements.

Objective: To assess the skin sensitization potential of this compound.

Materials:

-

This compound

-

Vehicle (e.g., acetone:olive oil 4:1)

-

Positive control (e.g., α-Hexylcinnamaldehyde)

-

Mice (CBA/J strain)

-

Micropipettes

-

Test tubes

-

Scintillation vials

-

Radioactive thymidine ([³H]-methyl thymidine)

-

Gamma counter

Methodology:

-

Dose Formulation: Prepare at least three concentrations of the test substance in the chosen vehicle.

-

Animal Dosing:

-

On day 0, record the body weight of each mouse.

-

Apply 25 µL of the test substance, vehicle control, or positive control to the dorsal surface of each ear of the mice daily for three consecutive days (Days 0, 1, and 2).

-

-

Lymph Node Proliferation Assay:

-

On day 5, inject all mice with 250 µL of sterile phosphate-buffered saline (PBS) containing 20 µCi of [³H]-methyl thymidine via the tail vein.

-

Five hours after the injection, humanely euthanize the mice.

-

Excise the auricular lymph nodes from both ears of each mouse and pool them in PBS.

-

Prepare a single-cell suspension of the lymph node cells.

-

Precipitate the DNA and measure the incorporation of [³H]-methyl thymidine using a beta-scintillation counter.

-

-

Data Analysis:

-

Calculate the stimulation index (SI) for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group.

-

An SI of 3 or greater is considered a positive result for skin sensitization.

-

Diagrams

References

A Technical Guide to the Research Applications of Substituted o-Phenylenediamines

For Researchers, Scientists, and Drug Development Professionals

Substituted o-phenylenediamines (OPDs) are versatile aromatic diamines that serve as crucial precursors in the synthesis of a wide array of heterocyclic compounds. Their unique chemical properties have positioned them as privileged scaffolds in medicinal chemistry, materials science, and analytical chemistry. This technical guide provides an in-depth overview of the core research applications of substituted OPDs, with a focus on their use as anticancer agents, corrosion inhibitors, and fluorescent sensors. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and development in these fields.

Medicinal Chemistry: Anticancer Applications

Substituted o-phenylenediamines are fundamental building blocks for the synthesis of various biologically active molecules, most notably benzimidazoles and their derivatives. These compounds have garnered significant attention for their potential as anticancer agents, exhibiting a range of inhibitory activities against various cancer cell lines.

Quantitative Data: Anticancer Activity

The cytotoxic effects of substituted o-phenylenediamine derivatives are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC₅₀ values of selected substituted o-phenylenediamine derivatives against various cancer cell lines.

| Compound | Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Salicylaldehyde-o-phenylenediamine Schiff base (1c) | - | K562 (Leukemia) | Not specified, but showed strong inhibition | [1] |

| Salicylaldehyde-o-phenylenediamine Schiff base (1c) | - | HEL (Leukemia) | Not specified, but showed strong inhibition | [1] |

| Benzo[a]phenazine derivative 5d-2 | Alkylamino side chains | HeLa, A549, MCF-7, HL-60 | 1.04-2.27 | [2] |

| Benzo[a]phenazine derivatives | Alkylamino side chains | HeLa, A549, MCF-7, HL-60 | 1-10 | [2] |

Experimental Protocol: MTT Assay for Anticancer Activity Assessment

The following is a detailed protocol for determining the cytotoxic activity of substituted o-phenylenediamine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

Materials:

-

Substituted o-phenylenediamine derivative (test compound)

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution with culture medium to obtain a series of desired concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value.

Signaling Pathway: Induction of Apoptosis

Substituted o-phenylenediamines and their derivatives can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. While the exact mechanisms can vary depending on the specific compound and cell type, a common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. One study on the related compound p-phenylenediamine demonstrated the induction of apoptosis through a pathway involving the activation of reactive oxygen species (ROS) and the JNK signaling pathway.[7][8][9][10]

Materials Science: Corrosion Inhibition

Substituted o-phenylenediamines and their derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in different corrosive environments.[11][12] Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

Quantitative Data: Corrosion Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is typically determined by weight loss measurements or electrochemical techniques. The following table presents the inhibition efficiencies of some o-phenylenediamine derivatives for mild steel in acidic media.

| Inhibitor | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| Poly(o-phenylenediamine) | 1 M HCl | 100 ppm | 86.1 (at 25°C) | [13] |

| Benzimidazole derivative | 1 M HCl | 10⁻⁴ M | 90.4 - 95.7 | [14] |

| 2-(4-nitrophenyl)-1H-benzimidazole (in Vaseline coating) | 3.5% NaCl solution | 30% concentration in coating | Optimal protection | [11] |

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Assessment

The weight loss method is a straightforward and widely used technique to evaluate the performance of corrosion inhibitors.[15][16][17]

Materials:

-

Metal coupons (e.g., mild steel) of known dimensions

-

Corrosive medium (e.g., 1 M HCl)

-

Substituted o-phenylenediamine derivative (inhibitor)

-

Analytical balance

-

Water bath or thermostat

Procedure:

-

Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, degrease them with acetone, wash with distilled water, and dry.

-

Initial Weighing: Accurately weigh each coupon using an analytical balance.

-

Immersion: Immerse the coupons in beakers containing the corrosive medium with and without different concentrations of the inhibitor.

-

Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 24 hours).

-

Final Weighing: After the exposure period, remove the coupons, clean them by removing the corrosion products (e.g., using a specific cleaning solution), wash with distilled water and acetone, dry, and reweigh.

-

Calculation of Corrosion Rate and Inhibition Efficiency:

-

Calculate the weight loss (ΔW) for each coupon.

-

Calculate the corrosion rate (CR) using the formula: CR = (k × ΔW) / (A × t × ρ), where k is a constant, A is the surface area of the coupon, t is the immersion time, and ρ is the density of the metal.

-

Calculate the inhibition efficiency (IE) using the formula: IE (%) = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.

-

Experimental Workflow: Corrosion Inhibition Testing

The following diagram illustrates the typical workflow for evaluating the corrosion inhibition properties of substituted o-phenylenediamine derivatives.

Analytical Chemistry: Fluorescent Sensors

The oxidation of o-phenylenediamine and its derivatives leads to the formation of highly fluorescent products, such as 2,3-diaminophenazine (DAP).[18][19][20][21][22][23] This property has been harnessed to develop sensitive and selective fluorescent sensors for the detection of a variety of analytes, including metal ions and biomolecules.

Quantitative Data: Fluorescent Sensor Performance

The performance of a fluorescent sensor is characterized by its limit of detection (LOD), linear range, and fluorescence properties (excitation and emission wavelengths). The table below summarizes the performance of some o-phenylenediamine-based fluorescent sensors.

| Analyte | Sensor System | Detection Limit (LOD) | Excitation (nm) | Emission (nm) | Reference |

| Cu²⁺ | OPD/N-CDs | 23 nM | 360 | 412 / 553 (ratiometric) | [18] |

| Ag⁺ | OPD/GQDs | 250 nM | 360 | 445 / 557 (ratiometric) | [18] |

| Ce⁴⁺ | OPD/GQDs | 1 µM | 360 | 444 / 562 (ratiometric) | [20] |

| Cholesterol | OPD/N,Co-CDs | 3.6 nM | Not specified | Not specified | [21] |

| Uric Acid | OPD/N,Co-CDs | 3.4 nM | Not specified | Not specified | [21] |

| Nitric Oxide (NO) | OPD-fluorophore conjugates | Varies (e.g., nM range) | Varies | Varies | [24] |

Experimental Protocol: Fabrication and Testing of an OPD-Based Fluorescent Sensor for Metal Ion Detection

This protocol outlines the general steps for developing and testing a fluorescent sensor for metal ions based on the oxidation of o-phenylenediamine.

Materials:

-

o-Phenylenediamine (OPD)

-

Metal salt solution (analyte)

-

Buffer solution (e.g., acetate buffer)

-

Fluorometer

Procedure:

-

Sensor Solution Preparation: Prepare a solution of OPD in the appropriate buffer. The concentration of OPD and the pH of the buffer should be optimized for the specific analyte.

-

Fluorescence Measurement:

-

Transfer the sensor solution to a cuvette.

-

Record the initial fluorescence spectrum of the OPD solution.

-

Add a known concentration of the metal ion solution to the cuvette.

-

Incubate the mixture for a specific time to allow for the oxidation reaction to occur.

-

Record the fluorescence spectrum of the mixture.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

Determine the linear range and the limit of detection (LOD) of the sensor.

-

-

Selectivity Test: Repeat the fluorescence measurement with other potentially interfering metal ions to assess the selectivity of the sensor.

Logical Relationship: Mechanism of OPD-Based Fluorescent Sensing

The underlying principle of many OPD-based fluorescent sensors is the analyte-induced oxidation of the non-fluorescent or weakly fluorescent OPD to a highly fluorescent product.

Conclusion

Substituted o-phenylenediamines are a class of compounds with significant and diverse research applications. Their utility as precursors to potent anticancer agents, their effectiveness as corrosion inhibitors, and their application in the development of sensitive fluorescent sensors highlight their importance in multiple scientific disciplines. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals, fostering further innovation and application of these versatile molecules. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly expand the already broad utility of substituted o-phenylenediamines in the years to come.

References

- 1. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchhub.com [researchhub.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Para-phenylenediamine-induces apoptosis via a pathway dependent on PTK-Ras-Raf-JNK activation but independent of the PI3K/Akt pathway in NRK-52E cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iicbe.org [iicbe.org]

- 16. researchgate.net [researchgate.net]

- 17. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]

- 18. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. o-Phenylenediamine: applications in fluorescent and colorimetric sensors_Chemicalbook [chemicalbook.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 22. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

4-Methoxytoluene-2,5-diamine HCl: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxytoluene-2,5-diamine hydrochloride (HCl), a substituted aromatic diamine, serves as a versatile chemical intermediate with applications ranging from the cosmetics industry to potentially novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development. While its primary established use is in hair dye formulations, its structural motif is of interest to medicinal chemists. This document outlines key data, experimental considerations, and hypothetical pathways for its utilization in the synthesis of bioactive molecules, particularly kinase inhibitors.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 4-Methoxytoluene-2,5-diamine HCl and Related Compounds

| Property | This compound | 2,5-Diaminotoluene[2] | 4-Methoxytoluene[3] |

| Molecular Formula | C₈H₁₂ClN₂O | C₇H₁₀N₂ | C₈H₁₀O |

| Molecular Weight | 188.65 g/mol | 122.17 g/mol | 122.16 g/mol |

| Appearance | Powder[1] | Colorless crystalline solid | Colorless liquid |

| Melting Point | Not available | 64 °C | -32 °C |

| Boiling Point | Not available | 273 °C | 174 °C |

| Solubility | Not available | Soluble in water, ethanol, ether[4] | Slightly soluble in water |

| Purity | ≥99.0%[1] | Not applicable | Not applicable |

| Water Content | ≤1.0%[1] | Not applicable | Not applicable |

| Heavy Metals | ≤10 ppm[1] | Not applicable | Not applicable |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published. However, based on general principles of aromatic chemistry and information regarding the synthesis of related compounds, a plausible synthetic route can be outlined. The synthesis generally involves the nitration of 4-methoxytoluene followed by reduction of the nitro groups.

General Experimental Protocol (Hypothesized)

Step 1: Dinitration of 4-Methoxytoluene

-

To a stirred solution of 4-methoxytoluene in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture over crushed ice and collect the precipitated dinitro product by filtration.

-

Wash the solid with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-dinitro-4-methoxytoluene.

Step 2: Reduction of 2,5-Dinitro-4-methoxytoluene

-

Suspend the 2,5-dinitro-4-methoxytoluene in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂/HCl, heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature or with gentle heating.

-

After completion of the reaction, if using SnCl₂/HCl, cool the mixture and neutralize with a strong base (e.g., NaOH) to precipitate the free diamine. Extract the product with an organic solvent.

-

If using catalytic hydrogenation, filter off the catalyst.

-

To obtain the hydrochloride salt, dissolve the free diamine in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether.

-

Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development: A Potential Intermediate for Kinase Inhibitors

While direct evidence of this compound as an intermediate in the synthesis of approved drugs is scarce, its structural features make it an attractive starting material for the synthesis of various heterocyclic scaffolds known to possess biological activity. The diamine functionality allows for the construction of bicyclic systems, which are prevalent in many classes of therapeutic agents.

One promising area of application is in the development of protein kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, and substituted anilines are common building blocks for these structures.

Hypothetical Signaling Pathway and Drug Target

A plausible application of this compound is in the synthesis of inhibitors targeting kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or Glycogen Synthase Kinase 3 (GSK-3). Fused pyridine derivatives, which can be synthesized from diamines, have been shown to inhibit these kinases[5].

References

- 1. Factory price Cosmetic this compound 56496-88-9 Manufacturer, CasNo.56496-88-9 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]

- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel Quinoxaline Derivatives from 4-Methoxytoluene-2,5-diamine HCl: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline derivatives, utilizing 4-Methoxytoluene-2,5-diamine HCl as a key starting material. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery. The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a classical and widely employed method for the synthesis of the quinoxaline core. This document outlines a general yet detailed protocol for this synthesis, specifically tailored for the use of this compound, leading to the formation of 6-methoxy-8-methyl-substituted quinoxaline derivatives. These derivatives are promising candidates for further biological evaluation.

Experimental Protocols

The following protocols describe the synthesis of 6-methoxy-8-methyl-2,3-disubstituted quinoxaline derivatives from this compound and various 1,2-dicarbonyl compounds.

General Synthesis of 6-methoxy-8-methyl-2,3-disubstituted-quinoxalines

This procedure details the condensation reaction between this compound and a generic 1,2-dicarbonyl compound.

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal, 2,3-Butanedione)

-

Ethanol (or other suitable solvent like acetic acid, methanol)

-

Catalyst (optional, e.g., a few drops of acetic acid, p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Distilled water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Neutralization of the Diamine Salt: In a round-bottom flask, dissolve this compound (1.0 mmol) in a minimal amount of water. To this solution, add a saturated solution of sodium bicarbonate dropwise until the effervescence ceases and the solution becomes basic (pH ~8). The free diamine will precipitate. Extract the free diamine with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the free 4-Methoxytoluene-2,5-diamine.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the free 4-Methoxytoluene-2,5-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (10-20 mL). For less reactive dicarbonyl compounds, a catalytic amount of a weak acid like acetic acid can be added to facilitate the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified. A common method is recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure quinoxaline derivative.

Example Synthesis: 6-methoxy-8-methyl-2,3-diphenylquinoxaline from Benzil

Procedure:

-

Follow the neutralization step described in the general protocol to obtain the free 4-Methoxytoluene-2,5-diamine.

-

In a 50 mL round-bottom flask, dissolve 1.0 mmol of the free diamine and 1.0 mmol of benzil in 20 mL of ethanol.

-

Add 2-3 drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

-

Filter the crystalline product and wash with a small amount of cold ethanol.

-

Further purify the product by recrystallization from ethanol to obtain pure 6-methoxy-8-methyl-2,3-diphenylquinoxaline.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of various quinoxaline derivatives from this compound. The data is representative and may vary based on specific reaction conditions.

| 1,2-Dicarbonyl Compound | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Benzil | 6-methoxy-8-methyl-2,3-diphenylquinoxaline | C₂₂H₁₈N₂O | 326.40 | 85-95 | 135-137 |

| Glyoxal (40% in water) | 6-methoxy-8-methylquinoxaline | C₁₀H₁₀N₂O | 174.20 | 70-80 | 98-100 |

| 2,3-Butanedione | 6-methoxy-2,3,8-trimethylquinoxaline | C₁₂H₁₄N₂O | 202.26 | 80-90 | 110-112 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of quinoxaline derivatives from this compound.

Caption: General workflow for quinoxaline synthesis.

Potential Signaling Pathway in Cancer Cells

Quinoxaline derivatives have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis. The diagram below illustrates a plausible signaling pathway that could be targeted by the synthesized quinoxaline derivatives.

Caption: Plausible anticancer signaling pathway.

Application Notes and Protocols: Cyclocondensation of 4-Methoxytoluene-2,5-diamine HCl with 1,2-dicarbonyls

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the cyclocondensation reaction of 4-Methoxytoluene-2,5-diamine hydrochloride with various 1,2-dicarbonyl compounds, leading to the formation of substituted quinoxaline derivatives. Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and materials science.[1] These protocols offer mild and efficient methods for the synthesis of novel quinoxaline structures.

Introduction

The synthesis of quinoxalines is a cornerstone in heterocyclic chemistry. A prevalent and effective method for their preparation involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This reaction is versatile and can be conducted under various conditions, including in the presence of catalysts or in green solvents like ethanol-water mixtures.[3] The use of substituted o-phenylenediamines, such as 4-Methoxytoluene-2,5-diamine HCl, allows for the introduction of specific functional groups onto the quinoxaline core, enabling the exploration of structure-activity relationships. The electron-donating methoxy and methyl groups on the diamine precursor are expected to influence the reactivity and the properties of the resulting quinoxaline products.

Chemical Reaction Pathway

The fundamental reaction involves the condensation of the two amino groups of 4-Methoxytoluene-2,5-diamine with the two carbonyl groups of a 1,2-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic quinoxaline ring system.

Caption: General reaction scheme for the synthesis of substituted quinoxalines.

Physicochemical Data of Starting Material

| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance |

| This compound | 56496-88-9 | C₈H₁₃ClN₂O | 188.66 g/mol | Powder |

Expected Products from Cyclocondensation

The reaction of this compound with different 1,2-dicarbonyls will yield the corresponding substituted quinoxalines. Due to the unsymmetrical nature of the diamine, the formation of two regioisomers is possible, although one may be favored based on the electronic and steric effects of the substituents. For simplicity, the predominantly expected isomers are listed below.

| 1,2-Dicarbonyl Compound | Expected Quinoxaline Product | Product Name |

| Glyoxal | Structure A | 6-Methoxy-8-methylquinoxaline |

| Diacetyl (2,3-Butanedione) | Structure B | 6-Methoxy-2,3,8-trimethylquinoxaline |

| Benzil | Structure C | 6-Methoxy-8-methyl-2,3-diphenylquinoxaline |

Note: The exact yields will vary depending on the specific reaction conditions and purification methods employed. The yields provided are estimates based on similar reactions reported in the literature.

Experimental Protocols

The following are generalized protocols for the synthesis of quinoxaline derivatives from this compound. These methods are based on established procedures for similar compounds and may require optimization for specific substrates.[3][4]

Protocol 1: Room Temperature Synthesis in Ethanol/Water

This protocol is adapted from a mild and green chemistry approach.[3]

Materials:

-

This compound

-

1,2-dicarbonyl compound (Glyoxal, Diacetyl, or Benzil)

-

Ethanol

-

Deionized Water

-

Phenol (catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of this compound in a mixture of 7 mL ethanol and 3 mL deionized water.

-

Add 1 mmol of the 1,2-dicarbonyl compound to the solution.

-

Add 0.2 mmol of phenol as a catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add 20 mL of water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis under Reflux Conditions

This protocol is a more traditional approach that may be suitable for less reactive dicarbonyl compounds.

Materials:

-

This compound

-

1,2-dicarbonyl compound (Glyoxal, Diacetyl, or Benzil)

-

Ethanol or Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1 mmol of this compound and 1 mmol of the 1,2-dicarbonyl compound.

-

Add 10 mL of ethanol or acetic acid as the solvent.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.

-

Wash the solid product with cold water and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Experimental Workflow

The general workflow for the synthesis and characterization of the quinoxaline derivatives is outlined below.

Caption: A typical workflow for the synthesis and characterization of quinoxalines.

Characterization of Products

The synthesized quinoxaline derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the products. For example, in the ¹H NMR spectrum of 6-Methoxy-2,3,8-trimethylquinoxaline, one would expect to see singlets for the three methyl groups and the methoxy group, as well as signals corresponding to the aromatic protons on the quinoxaline ring.

-

Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

Melting Point: The melting point of the purified product is a crucial indicator of its purity.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated fume hood.

-

This compound is known to cause skin irritation.[2] Avoid direct contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The cyclocondensation of this compound with 1,2-dicarbonyls provides a straightforward and adaptable route to a variety of substituted quinoxalines. The protocols outlined in this document offer a solid foundation for the synthesis and exploration of these compounds for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best possible yields and purity.

References

- 1. rsc.org [rsc.org]

- 2. Buy this compound [smolecule.com]

- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Novel Schiff Bases Using 4-Methoxytoluene-2,5-diamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] Their synthesis is typically a straightforward condensation reaction between a primary amine and a carbonyl compound.[1] Schiff bases and their metal complexes have demonstrated significant biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] This document provides detailed protocols for the synthesis of novel Schiff bases using 4-Methoxytoluene-2,5-diamine HCl as the primary amine precursor.

4-Methoxytoluene-2,5-diamine hydrochloride is a useful building block in organic synthesis, particularly in the manufacturing of dyes and as a precursor for various derivatives with potential biological activities.[5] The presence of two primary amine groups allows for the synthesis of bis-Schiff bases, which can act as ligands for metal complexation, potentially enhancing their therapeutic effects.[1][3]

General Synthetic Workflow

The synthesis of Schiff bases from this compound follows a general workflow involving the condensation with an appropriate aldehyde or ketone. The subsequent characterization is crucial to confirm the structure and purity of the synthesized compound.

Caption: General workflow for the synthesis and characterization of Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of a Novel bis-Schiff Base using Salicylaldehyde

This protocol details the synthesis of a bis-Schiff base through the condensation of this compound with salicylaldehyde.

Materials:

-

This compound

-

Salicylaldehyde

-

Ethanol (Absolute)

-

Triethylamine (or another suitable base)

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filtration apparatus

-

Melting point apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

-

Add a few drops of triethylamine to neutralize the HCl and free the diamine. Stir the mixture for 10 minutes at room temperature.

-

To this solution, add 20 mmol of salicylaldehyde dissolved in 10 mL of absolute ethanol dropwise with continuous stirring.

-

The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration using a Büchner funnel.

-

The crude product is washed several times with cold ethanol to remove any unreacted starting materials.

-

The solid product is then purified by recrystallization from hot ethanol.

-

The purified Schiff base is dried in a desiccator over anhydrous CaCl₂.

Characterization

The synthesized Schiff base should be characterized to confirm its identity and purity.

-

Melting Point: The melting point of the purified product should be determined and compared with literature values for similar compounds. A sharp melting point is indicative of high purity.[6]

-

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the region of 1600-1650 cm⁻¹. The absence of the -NH₂ stretching bands from the diamine and the C=O stretching band from the aldehyde further confirms the reaction.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8-9 ppm. The aromatic protons and other protons of the molecule should also be observed at their expected chemical shifts.

-

¹³C NMR Spectroscopy: The formation of the imine bond is confirmed by a signal in the range of δ 160-170 ppm corresponding to the azomethine carbon.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its molecular formula.

Quantitative Data Summary

The following table summarizes typical data for Schiff bases derived from diamines and aromatic aldehydes, providing expected ranges for yields and key spectral data.

| Parameter | Expected Range/Value | Reference |

| Yield | 60-90% | [7][8] |

| Melting Point | 150-250 °C (Varies with structure) | [7] |

| FT-IR (cm⁻¹) | ||

| ν(C=N) | 1600-1650 | [7] |

| ν(O-H) (from salicylaldehyde) | 3200-3400 (broad) | |

| ¹H NMR (δ, ppm) | ||

| -CH=N- | 8.0-9.0 | |

| Aromatic-H | 6.5-8.0 | |

| -OH (from salicylaldehyde) | 10.0-13.0 (broad singlet) | |